[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclopentyl-4-piperidinyl)oxy]-1-methyl-
Description
This compound (CAS: 832735-30-5) is a substituted bipyridinone derivative with the molecular formula C₂₀H₂₅N₃O₂ and a molecular weight of 339.43 g/mol . Its structure comprises a [3,3'-bipyridin]-6(1H)-one core, where the 6'-position is substituted with a 1-cyclopentyl-4-piperidinyl ether group, and the 1-position carries a methyl group . The SMILES string (Cn1cc(ccc1=O)c1ccc(nc1)OC1CCN(CC1)C1CCC1) highlights the ether linkage and bicyclic substituent, which likely influence its physicochemical properties and biological interactions .
Properties
CAS No. |
832735-27-0 |
|---|---|
Molecular Formula |
C21H27N3O2 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
5-[6-(1-cyclopentylpiperidin-4-yl)oxypyridin-3-yl]-1-methylpyridin-2-one |
InChI |
InChI=1S/C21H27N3O2/c1-23-15-17(7-9-21(23)25)16-6-8-20(22-14-16)26-19-10-12-24(13-11-19)18-4-2-3-5-18/h6-9,14-15,18-19H,2-5,10-13H2,1H3 |
InChI Key |
SKKDWDYILHWVLC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=CC1=O)C2=CN=C(C=C2)OC3CCN(CC3)C4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-((1-Cyclopentylpiperidin-4-yl)oxy)-1-methyl-[3,3’-bipyridin]-6(1H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the bipyridin core: This can be achieved through a coupling reaction of two pyridine derivatives.
Introduction of the cyclopentylpiperidinyl group: This step involves the reaction of the bipyridin core with a cyclopentylpiperidinyl derivative under basic conditions.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6’-((1-Cyclopentylpiperidin-4-yl)oxy)-1-methyl-[3,3’-bipyridin]-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The bipyridin core and the cyclopentylpiperidinyl group can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve the use of halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a ligand in coordination chemistry and catalysis.
Biology: It may have potential as a pharmacological agent due to its unique structure.
Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 6’-((1-Cyclopentylpiperidin-4-yl)oxy)-1-methyl-[3,3’-bipyridin]-6(1H)-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The bipyridin core may facilitate binding to metal ions, while the cyclopentylpiperidinyl group could interact with biological membranes or proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Bipyridinone Derivatives
The following table summarizes key structural and functional differences between the target compound and analogs:
Key Observations:
- Core Connectivity: The target compound’s [3,3'-bipyridin]-6(1H)-one core differs from amrinone/milrinone ([3,4'-bipyridin]) and Dot1L inhibitors ([3,3'-bipyridin]-2(1H)-one), altering electronic properties and binding interactions .
- Methyl and ether groups may reduce metabolic degradation compared to thioether or cyano substituents in analogs .
Physicochemical Properties
| Property | Target Compound | Amrinone | Milrinone | Tepotinib Derivative |
|---|---|---|---|---|
| Molecular Weight | 339.43 g/mol | 231.25 g/mol (free base) | 211.23 g/mol | 500.19 g/mol |
| LogP (Predicted) | ~3.5 (high) | ~0.5 (low) | ~1.2 | ~4.0 |
| Hydrogen Bond Acceptors | 5 | 4 | 3 | 7 |
| Solubility | Low (ether) | High (amino/lactate) | Moderate (cyano) | Low (thioether) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
